N-(cyclohexylmethyl)piperidine-2-carboxamide

NAPE-PLD inhibition Endocannabinoid system Enzyme assay

N-(cyclohexylmethyl)piperidine-2-carboxamide (CAS 1218066-51-3) is a synthetic piperidine-2-carboxamide derivative characterized by an N-cyclohexylmethyl substitution on a pipecolamide core. Its molecular formula is C₁₃H₂₄N₂O with a molecular weight of 224.34 g/mol, and it is supplied at ≥95% purity for research use.

Molecular Formula C13H24N2O
Molecular Weight 224.34 g/mol
Cat. No. B7865795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(cyclohexylmethyl)piperidine-2-carboxamide
Molecular FormulaC13H24N2O
Molecular Weight224.34 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNC(=O)C2CCCCN2
InChIInChI=1S/C13H24N2O/c16-13(12-8-4-5-9-14-12)15-10-11-6-2-1-3-7-11/h11-12,14H,1-10H2,(H,15,16)
InChIKeyMOXZOXMEOWKXKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Cyclohexylmethyl)piperidine-2-carboxamide: A Structurally Differentiated Piperidine Carboxamide for Neuroscience and Enzyme Research Procurement


N-(cyclohexylmethyl)piperidine-2-carboxamide (CAS 1218066-51-3) is a synthetic piperidine-2-carboxamide derivative characterized by an N-cyclohexylmethyl substitution on a pipecolamide core . Its molecular formula is C₁₃H₂₄N₂O with a molecular weight of 224.34 g/mol, and it is supplied at ≥95% purity for research use . This compound belongs to the broader class of piperidine carboxamides but possesses a distinct lipophilic cyclohexylmethyl moiety, differentiating it from aromatic-substituted or simpler N-alkyl analogs. Initial biological profiling indicates potential activity as an inhibitor of N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD), an enzyme involved in endocannabinoid biosynthesis [1].

Why N-(Cyclohexylmethyl)piperidine-2-carboxamide Cannot Be Replaced by Other N-substituted Piperidine-2-carboxamides


Generic substitution of N-(cyclohexylmethyl)piperidine-2-carboxamide with seemingly analogous piperidine-2-carboxamides (e.g., N-cyclohexyl, N-benzyl, or fluorophenyl-methyl derivatives) is scientifically unreliable due to critical differences in lipophilicity, steric bulk, and target engagement. The saturated cyclohexylmethyl group confers a distinct spatial orientation and hydrophobicity (cLogP) compared to planar aromatic or smaller alkyl side chains . These physiochemical differences translate directly into divergent biological activity: while this compound shows measurable NAPE-PLD inhibition (IC₅₀ 1.59 µM) [1], closely related N-alkyl-piperidine-2-carboxamides demonstrate entirely different pharmacological profiles, including local anesthetic activity for compounds like ropivacaine and levobupivacaine [2]. Such profile divergence means that substituting one piperidine-2-carboxamide for another without validation risks incompatible potency, selectivity, and off-target effects in research or development workflows.

N-(Cyclohexylmethyl)piperidine-2-carboxamide: Quantitative Head-to-Head Evidence for Scientific and Procurement Decisions


NAPE-PLD Inhibitory Potency: A Measurable Differentiation from a Known Standard Inhibitor

In a full-length human NAPE-PLD enzymatic assay using HEK293T cell lysate and PED6 substrate with a 30-minute preincubation, N-(cyclohexylmethyl)piperidine-2-carboxamide demonstrated an IC₅₀ of 1.59 µM [1]. Under comparable assay conditions (recombinant human NAPE-PLD in HEK293T cell membranes), the known NAPE-PLD inhibitor LEI-401 exhibits a more potent IC₅₀ of 0.86 µM [2]. This 1.8-fold lower potency for our target compound represents a measurable, graded difference rather than a pass/fail criterion. This quantitative distinction is critical for researchers requiring a partial inhibitor or a tool compound with reduced target suppression for pathway deconvolution studies.

NAPE-PLD inhibition Endocannabinoid system Enzyme assay

Lipophilicity-Driven Differentiation: cLogP Superiority Over Aromatic N-Substituted Piperidine-2-carboxamide Analogs

The N-cyclohexylmethyl substituent imparts a calculated cLogP of approximately 2.7, compared to ~1.9 for the N-benzyl analog and ~1.5 for the N-(4-fluorophenyl)methyl analog [1]. This computed lipophilicity difference translates into a predicted ~8-fold higher membrane permeability coefficient for the cyclohexylmethyl derivative, based on the standard linear free-energy relationship between logP and passive permeability [2]. While this is a class-level inference grounded in quantitative structure-property relationships, it directly impacts compound suitability for cell-based or in vivo assays requiring passive membrane transit, particularly across the blood-brain barrier where the endocannabinoid system is centrally active.

Lipophilicity Blood-brain barrier penetration Physiochemical properties

Stereochemical Simplicity: Racemic Mixture Advantage Over Chiral-Resolution-Dependent Analogs

N-(cyclohexylmethyl)piperidine-2-carboxamide contains a single chiral center at the piperidine 2-position but is supplied as a racemic mixture, as confirmed by the absence of stereochemical descriptors in its SMILES string `O=C(C1NCCCC1)NCC2CCCCC2` . In contrast, many structurally analogous piperidine-2-carboxamides with therapeutic relevance (e.g., ropivacaine, levobupivacaine) are chiral-pure (S)-enantiomers that require expensive asymmetric synthesis or chiral resolution steps [1]. This stereochemical simplicity eliminates batch-to-batch enantiomeric excess variability, reducing procurement complexity and cost. For studies where stereochemistry is not a primary determinant of activity—such as initial target engagement screens or biochemical assays—the racemate offers a pragmatic, cost-effective alternative without the analytical burden of chiral purity documentation.

Stereochemistry Racemic mixture Procurement simplification

Absence of Cyclooxygenase Activity: A Key Selectivity Differentiator from Off-Target-Prone Piperidine Scaffolds

In a counter-screening panel, N-(cyclohexylmethyl)piperidine-2-carboxamide showed no significant inhibition of human COX-1 (IC₅₀ > 100 µM) or COX-2 (IC₅₀ > 100 µM) [1]. This is in stark contrast to certain N-arylsulfonamide-piperidine-2-carboxamide analogs, which have been reported to exhibit sub-micromolar COX-2 inhibitory activity [2]. The absence of COX engagement is a measurable selectivity feature that reduces the risk of confounding anti-inflammatory or gastrointestinal side effects in in vivo studies. For researchers investigating endocannabinoid-related pathways where COX-2 can also metabolize endocannabinoids, this clean cyclooxygenase profile is a critical attribute.

Selectivity screening COX-1/COX-2 inhibition Off-target profiling

N-(Cyclohexylmethyl)piperidine-2-carboxamide: High-Impact Research and Procurement Application Scenarios Based on Quantified Differentiation Evidence


Endocannabinoid System Research: NAPE-PLD Tool Compound for Pathway Deconvolution

Researchers investigating the role of NAPE-PLD in endocannabinoid biosynthesis can employ N-(cyclohexylmethyl)piperidine-2-carboxamide as a moderate-potency inhibitor (IC₅₀ 1.59 µM). Its distinct IC₅₀, approximately 1.8-fold higher than LEI-401 [1], makes it suitable for studies where complete enzyme inhibition is undesirable, such as examining feedback regulation or substrate flux. Furthermore, the compound's lack of COX-1/COX-2 activity ensures that observed effects are not confounded by prostaglandin signaling crosstalk, a common issue with broader-spectrum inhibitors.

Cell-Based Assays Requiring Passive Membrane Permeability: CNS Target Engagement Studies

The elevated cLogP (~2.7) of N-(cyclohexylmethyl)piperidine-2-carboxamide, compared to structurally similar benzyl (~1.9) or fluorophenyl-methyl (~1.5) analogs [1], predicts superior passive membrane permeability. This property is particularly valuable for neuronal cell-based assays or organotypic brain slice cultures where compound access to intracellular or transmembrane targets is limited by the blood-brain barrier or plasma membrane. Its racemic nature further simplifies initial screening without the need for chiral-specific controls .

Diversity-Oriented Synthesis and Fragment-Based Drug Discovery: Lipophilic Amide Building Block

In medicinal chemistry campaigns focused on generating novel CNS-active leads, N-(cyclohexylmethyl)piperidine-2-carboxamide serves as a versatile, racemic building block. Its cyclohexylmethyl group introduces a saturated, three-dimensional carbon framework that enhances sp³ character relative to planar aromatic amides, a feature increasingly correlated with clinical success [1]. The compound's ready availability at ≥95% purity from multiple suppliers simplifies procurement for library synthesis without the complexity of handling stereochemically defined intermediates .

Counter-Screening and Selectivity Profiling: Reference Compound for COX-Free Piperidine Scaffolds

Given the clean COX-1/COX-2 profile (IC₅₀ > 100 µM), N-(cyclohexylmethyl)piperidine-2-carboxamide is an ideal reference compound in selectivity panels designed to identify COX-active contaminants in piperidine-based libraries. Its use as a negative control in COX inhibition assays allows researchers to benchmark the off-target risk of new chemical entities derived from similar scaffolds [1]. This application leverages the compound's well-characterized inactivity at cyclooxygenases to calibrate assay sensitivity and specificity.

Quote Request

Request a Quote for N-(cyclohexylmethyl)piperidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.